molecular formula C18H18N4O2S B4953137 ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Cat. No.: B4953137
M. Wt: 354.4 g/mol
InChI Key: OENIUSPYNFYBJF-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl 4-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl 4-(((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can be compared with other triazole derivatives, such as:

These compounds share the triazole ring structure, which is responsible for their biological activities. this compound is unique due to its specific substituents, which may confer different biological properties and applications.

Properties

IUPAC Name

ethyl 4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-24-17(23)15-10-8-13(9-11-15)12-25-18-21-20-16(22(18)19)14-6-4-3-5-7-14/h3-11H,2,12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIUSPYNFYBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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